molecular formula C4H6N2S B1344294 3-Isothiazolemethanamine CAS No. 40064-68-4

3-Isothiazolemethanamine

Cat. No. B1344294
CAS RN: 40064-68-4
M. Wt: 114.17 g/mol
InChI Key: FJGCCKCEAWBXCV-UHFFFAOYSA-N
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Description

3-Isothiazolemethanamine is a compound that falls within the broader class of isothiazoles, which are heterocyclic aromatic compounds characterized by a five-membered ring containing both nitrogen and sulfur atoms. The isothiazole ring system is known for its stability and the presence of reactive sites that make it a valuable scaffold in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of isothiazoles, including derivatives such as 3-Isothiazolemethanamine, can be achieved through various methods. A three-component strategy involving enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed to synthesize thiazoles and isothiazoles with high selectivity . Another approach for the synthesis of isothiazoles is the metal- and catalyst-free formal [4 + 1] annulation via tandem C-O/C-S functionalization, which allows for the creation of 3,5-disubstituted/annulated isothiazoles under environmentally benign conditions . Additionally, the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been employed to synthesize a wide variety of isothiazoles .

Molecular Structure Analysis

Isothiazoles, including 3-Isothiazolemethanamine, exhibit a heterocyclic aromatic system with distinct electronic properties. The molecular structure of isothiazoles is such that the 3-position is relatively inert, the 4-position is susceptible to electrophilic attack, and the 5-position is prone to nucleophilic attack . The presence of substituents on the isothiazole ring can significantly influence its reactivity and electronic properties, as demonstrated in the synthesis and study of 3-methyl-4-nitroisothiazole .

Chemical Reactions Analysis

Isothiazoles undergo various chemical reactions due to their reactive sites. Electrophilic substitution reactions are common at the 4-position, while the 5-position can be functionalized through nucleophilic attacks . The synthesis of 3,4,5-trisubstituted isothiazoles has been reported, with the compounds showing potential as antiviral agents . Additionally, the regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole have been explored, demonstrating the versatility of isothiazoles in organic synthesis .

Physical and Chemical Properties Analysis

The physicochemical properties of isothiazoles are characterized by their aromatic nature and the influence of the nitrogen and sulfur atoms within the ring. Ultraviolet, infrared, nuclear magnetic resonance, and mass spectra of isothiazoles have been studied to understand their properties better . For instance, the synthesis and experimental versus theoretical research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole provided insights into the vibrational assignments, stability, and electronic transitions of the molecule .

Scientific Research Applications

Synthesis of Biologically Active Substances

Isothiazoles have been intensively studied due to their wide range of selective transformations and high biological activity. These derivatives can serve as effective new drugs and plant protection chemicals. Some isothiazoles have shown potential as synergists of bioactive substances, which is particularly important in applications such as cancer chemotherapy. This highlights the significance of isothiazoles in the synthesis of biologically active substances and their potential in lowering the doses of drugs used (Kletskov et al., 2019).

Antimicrobial Activity

Isothiazolones, a class of compounds related to isothiazoles, have shown significant antimicrobial activity and have been used as preservatives in various products. The relationship between the lipophilicity of certain isothiazolones and their antimicrobial activity has been explored, demonstrating the importance of structural features in their bioactivity (Rezaee et al., 2009).

Materials Science Applications

Isothiazoles have also found applications in materials science, such as in the development of novel organic pigments for corrosion control. The study by Yang and Ooij (2004) describes the use of plasma-treated triazole, a compound related to isothiazoles, as a novel paint pigment for corrosion control, showcasing the versatility of isothiazole derivatives in materials applications (Yang & Ooij, 2004).

Chemical Synthesis Methodologies

Research into isothiazoles has led to the development of new synthetic methodologies. For instance, the economically and environmentally sustainable synthesis of 2-aminobenzothiazoles in water demonstrates the potential for green chemistry approaches in the synthesis of isothiazole derivatives. This method highlights the efficiency and environmental benefits of using water as a solvent for chemical reactions (Zhang et al., 2011).

Safety And Hazards

3-Isothiazolemethanamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,2-thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGCCKCEAWBXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627215
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiazolemethanamine

CAS RN

40064-68-4
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-thiazol-3-yl)methanamine
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